Due to its properties as a colorless liquid with miscibility in both water and organic solvents, 1-(2-Butoxy-1-methylethoxy)propan-2-ol has been investigated as a solvent in scientific research. For instance, it can be used to dissolve other chemicals for experimentation or extraction processes PubChem: .
Some scientific research explores potential applications of 1-(2-Butoxy-1-methylethoxy)propan-2-ol in material science. For example, research has been conducted on its use in inks for polypropylene cups intended for food contact PubChem: .
1-(2-Butoxy-1-methylethoxy)propan-2-ol, also known as Dipropylene Glycol Monobutyl Ether (DPnB), is a colorless liquid organic compound. It is classified as an ether, meaning it has an oxygen atom connecting two alkyl groups []. DPnB is a man-made chemical and is not found naturally. It has industrial applications as a solvent and intermediate in various chemical processes [].
DPnB has gained some limited interest in scientific research, particularly for its potential use in certain pharmaceutical applications due to its solvent properties []. However, more research is needed to fully understand its potential benefits and risks.
The key feature of DPnB's structure is the central ether linkage (C-O-C) connecting a butyl group (CH3CH2CH2CH2-) to a propylene glycol moiety (CH2CH(OH)CH2OCH3) []. This structure gives the molecule both hydrophobic (water-fearing) and hydrophilic (water-loving) regions, making it a useful solvent for various materials.
Another notable aspect is the presence of two chiral centers (asymmetric carbon atoms) within the propylene glycol moiety. This means DPnB can exist as stereoisomers, which are molecules with the same chemical formula but different spatial arrangements of atoms []. However, the specific impact of stereoisomerism on DPnB's properties requires further investigation.
For example, the reaction of DPnB with hydrochloric acid (HCl) could potentially yield 1-butanol and propylene glycol:
C10H22O3 (DPnB) + HCl -> CH3CH2CH2CH2OH (1-butanol) + CH2CH(OH)CH2OCH3 (propylene glycol) + HCl (aq)
The specific conditions and products of these reactions for DPnB would depend on the oxidizing agent used.
While DPnB is not classified as a hazardous material according to the European Chemicals Agency (ECHA) [], some safety precautions are still recommended.
Irritant